molecular formula C29H27FN4O3 B2482602 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1189908-13-1

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2482602
CAS No.: 1189908-13-1
M. Wt: 498.558
InChI Key: WCNTZQPTUMATKD-UHFFFAOYSA-N
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Description

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H27FN4O3 and its molecular weight is 498.558. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Evaluation

The compound is part of a broader category of chemicals that have been synthesized and evaluated for various biological activities. While the exact chemical name provided does not match any specific studies directly, the structure suggests it belongs to families of compounds like pyrimidines and pyridines, which have been extensively researched for their potential biological applications. For instance, derivatives similar to this compound have been synthesized for imaging the translocator protein (18 kDa) with PET, offering a glimpse into their utility in medical diagnostics (Dollé et al., 2008). Additionally, thiazolopyrimidine derivatives have shown antimicrobial activities, indicating their potential in developing new therapeutic agents (Kerru et al., 2019).

Anticancer and Antimicrobial Activities

Research into similar compounds has revealed notable anticancer and antimicrobial properties. For example, certain pyrimidine-5-carbonitrile derivatives have been evaluated for their anticonvulsant and neurotoxicity effects, suggesting their potential in neurological treatments (Shaquiquzzaman et al., 2012). Furthermore, novel thiazolopyrimidine linked rhodanine derivatives have been prepared and shown to possess significant antibacterial potency against various bacterial strains, highlighting their potential in addressing antimicrobial resistance (Kerru et al., 2019).

Radioligand Development for PET Imaging

The development of radioligands for PET imaging is another application area for compounds within this chemical family. Studies like the one by Dollé et al. (2008) focus on the radiosynthesis of [18F]PBR111, a selective radioligand, demonstrating the compound's utility in in vivo imaging and potentially aiding in the diagnosis of neurodegenerative disorders (Dollé et al., 2008).

Src Kinase Inhibition and Anticancer Effects

Compounds structurally related to the one have been investigated for their Src kinase inhibitory and anticancer activities. Thiazolyl N-benzyl-substituted acetamide derivatives, for example, have shown inhibitory activities against Src kinase, a critical enzyme involved in the signaling pathways of cancer cells, presenting a potential pathway for cancer treatment (Fallah-Tafti et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Based on its structure, it could potentially interact with a variety of enzymes and receptors in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards of this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties would need to be evaluated through experimental testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, researchers could investigate new methods for synthesizing the compound or study its interactions with biological targets .

Properties

IUPAC Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN4O3/c1-37-26-10-6-5-9-24(26)31-27(35)19-34-28(21-11-13-22(30)14-12-21)32-25-18-33(16-15-23(25)29(34)36)17-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNTZQPTUMATKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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